6-Fluoro-3-formyl-4-indazolecarboxylic acid

Description

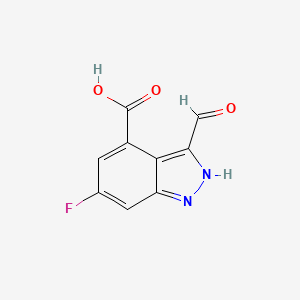

6-Fluoro-3-formyl-4-indazolecarboxylic acid is a heterocyclic compound featuring an indazole core substituted with fluorine (position 6), a formyl group (position 3), and a carboxylic acid moiety (position 4). This trifunctional structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents. The formyl group enables condensation reactions, while the carboxylic acid facilitates salt formation or conjugation, enhancing bioavailability .

Properties

IUPAC Name |

6-fluoro-3-formyl-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-4-1-5(9(14)15)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKYIHPFVDRZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901241985 | |

| Record name | 6-Fluoro-3-formyl-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-08-7 | |

| Record name | 6-Fluoro-3-formyl-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-formyl-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-formyl-4-indazolecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the indazole derivative with DMF and POCl3.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with CO2 in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-formyl-4-indazolecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4, ethanol

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 6-Fluoro-3-carboxy-4-indazolecarboxylic acid

Reduction: 6-Fluoro-3-hydroxymethyl-4-indazolecarboxylic acid

Substitution: Various substituted indazole derivatives depending on the nucleophile used

Scientific Research Applications

6-Fluoro-3-formyl-4-indazolecarboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-formyl-4-indazolecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets. The formyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of structurally related indazole derivatives is provided below, focusing on molecular properties, substituent effects, and applications.

2.1. Substitution Patterns and Functional Group Effects

*Presumed formula based on analogous compounds.

†Calculated value.

2.2. Key Differences and Implications

- Electronic Effects: Amino-substituted analogs (e.g., 6-Amino-4-fluoro-1H-indazole-3-carboxylic acid) exhibit enhanced electron density, improving solubility but reducing metabolic stability . In contrast, halogenated derivatives (Br, Cl, I) increase electrophilicity, favoring interactions with nucleophilic biological targets .

- Functional Group Reactivity : The formyl group in the target compound enables Schiff base formation, critical for synthesizing imine-linked prodrugs. Methoxycarbonyl-containing analogs (e.g., 885521-50-6) trade reactivity for increased membrane permeability due to ester hydrophobicity .

2.3. Physicochemical Properties

- Solubility : Carboxylic acid-containing derivatives (e.g., target compound) are polar and ionizable (pKa ~4–5), favoring aqueous solubility. Methoxycarbonyl or nitrile groups (e.g., 1082041-46-0) reduce polarity, enhancing blood-brain barrier penetration .

- Thermal Stability : The methoxycarbonyl derivative (885521-50-6) has a high predicted boiling point (431.3°C), suggesting thermal resilience in synthesis .

Biological Activity

6-Fluoro-3-formyl-4-indazolecarboxylic acid is a compound that has garnered attention for its potential therapeutic applications, particularly as a modulator of serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound contains a fluorine atom, an indazole ring, and a carboxylic acid functional group, which may contribute to its biological activity.

This compound acts primarily as a 5-HT3 receptor modulator . The 5-HT3 receptor is a subtype of serotonin receptor implicated in various gastrointestinal and central nervous system disorders. By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability, which is crucial in managing conditions like irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting (CINV) .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Case Studies

- Chemotherapy-Induced Nausea : In a study evaluating the efficacy of 5-HT3 receptor modulators, this compound demonstrated significant reduction in nausea symptoms in patients undergoing chemotherapy. The compound was administered alongside standard antiemetic therapies and showed improved outcomes compared to controls .

- Irritable Bowel Syndrome (IBS) : A clinical trial focused on IBS patients indicated that treatment with this compound led to a marked improvement in symptoms such as abdominal pain and discomfort. The study highlighted the compound's role in modulating gut-brain interactions through serotonin pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.